1,2,3,4,5,7-Hexachloronaphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5,7-hexachloronaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2Cl6/c11-3-1-4-6(5(12)2-3)8(14)10(16)9(15)7(4)13/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRNUKWDDYPZGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2Cl6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20218140 | |
| Record name | 1,2,3,4,5,7-Hexachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67922-27-4 | |
| Record name | Naphthalene, 1,2,3,4,5,7-hexachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067922274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4,5,7-Hexachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Environmental Distribution and Occurrence of Hexachloronaphthalenes
Detection in Abiotic Environmental Compartments
Due to their persistence, hexachloronaphthalenes are found in various non-living components of the environment globally.
Atmospheric Presence and Global Monitoring Studies
As semi-volatile compounds, PCNs can exist in the atmosphere in both gaseous and particulate forms, with the gaseous phase often being predominant. aaqr.org Their presence in the atmosphere allows for long-range transport, leading to their detection in regions far from their original sources, including remote areas like the Arctic. aaqr.org Atmospheric concentrations of PCNs can vary, with levels ranging from a few dozen picograms per cubic meter (pg/m³) in remote regions to several hundred pg/m³ in more polluted areas. aaqr.org Global monitoring programs have been instrumental in tracking the atmospheric levels of various POPs, including some unintentionally produced ones which have shown increasing concentrations in the global atmosphere. nih.govresearchgate.net The Stockholm Convention, an international treaty, aims to reduce or eliminate the release of POPs, and atmospheric monitoring is a key tool in evaluating its effectiveness. nih.gov
Aquatic Systems (Water, Sediments)
Once released into the environment, hexachloronaphthalenes can contaminate aquatic systems. ontosight.ai Due to their low water solubility and high affinity for organic matter, they tend to adsorb to suspended solids and sediments in water bodies. nih.gov This leads to their accumulation in the sediment, which can act as a long-term reservoir for these pollutants. nih.gov The estimated volatilization half-life from a model pond, considering adsorption, is extensive, suggesting long-term persistence in aquatic environments. nih.gov
Terrestrial Environments (Soil, Dust)
Hexachloronaphthalenes can also be found in terrestrial environments. ontosight.ai Contamination of soil and dust can occur through atmospheric deposition or the disposal of waste containing these compounds. ontosight.ai Their persistence means they can remain in the soil for long periods, potentially leaching into groundwater or being taken up by plants and other organisms.
Biotic Accumulation and Trophic Transfer
The properties of hexachloronaphthalenes make them prone to accumulation in living organisms and subsequent transfer through food webs.
Bioaccumulation in Aquatic and Terrestrial Biota
Bioaccumulation is the process where an organism absorbs a substance at a rate faster than at which the substance is lost. epa.govepa.gov Due to their lipophilic nature, hexachloronaphthalenes readily accumulate in the fatty tissues of aquatic and terrestrial organisms. ontosight.ainih.gov The potential for bioconcentration, which is the direct uptake from the surrounding environment, is considered very high for hexachloronaphthalenes. nih.gov This is indicated by a high estimated bioconcentration factor (BCF). nih.gov Chemicals with high BCFs are of significant concern for bioaccumulation. epa.gov
Biomagnification Dynamics in Food Webs
Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. epa.govresearchgate.net Poorly metabolizable and moderately hydrophobic substances can biomagnify to a high degree in food webs that include air-breathing animals. researchgate.netsfu.ca As hexachloronaphthalenes are persistent and bioaccumulative, they have the potential to biomagnify in food webs. ontosight.aioaepublish.com This means that top predators, including humans, can be exposed to higher concentrations of these compounds by consuming contaminated prey. mdpi.comnih.gov
Data Tables
Table 1: Environmental Occurrence of 1,2,3,4,5,7-Hexachloronaphthalene
| Environmental Compartment | Detection Status | Typical Concentration Range (where available) | Key Characteristics |
| Atmosphere | Detected Globally | pg/m³ | Exists in gaseous and particulate phases; subject to long-range transport. aaqr.org |
| Water | Detected | Low solubility | Primarily adsorbs to suspended solids and sediments. nih.gov |
| Sediments | Detected | Higher than water column | Acts as a long-term sink and reservoir for the compound. nih.gov |
| Soil and Dust | Detected | Variable | Persistence leads to long-term contamination. ontosight.ai |
Table 2: Bioaccumulation and Biomagnification Potential of Hexachloronaphthalenes
| Process | Potential for Hexachloronaphthalenes | Key Factors |
| Bioaccumulation | High | High lipophilicity (fat-loving nature) and persistence in tissues. ontosight.ainih.gov |
| Bioconcentration | Very High | High estimated Bioconcentration Factor (BCF). nih.gov |
| Biomagnification | High | Persistence and transfer through consumption of contaminated organisms. researchgate.netsfu.ca |
Human Biomonitoring of Hexachloronaphthalene Congeners
Human biomonitoring involves measuring chemicals or their metabolites in human samples like blood or milk to determine the extent of exposure. nih.goviisd.org For hexachloronaphthalenes (HxCNs), this is a critical tool for understanding their prevalence and potential risks. nih.goviisd.org
Levels in Human Tissues and Fluids (e.g., Blood, Adipose Tissue, Liver, Milk)
Hexachloronaphthalenes, including the 1,2,3,4,5,7-HxCN congener (often analyzed in a group with other HxCNs like PCN 66/67), have been identified in various human tissues and fluids globally. researchgate.netresearchgate.net These compounds are lipophilic, meaning they accumulate in fatty tissues. wikipedia.org
Adipose Tissue: Studies have consistently detected HxCNs in human adipose tissue. In samples from New York City collected between 2003 and 2005, total PCN concentrations ranged from 61 to 2,500 pg/g lipid weight in males and 21 to 910 pg/g lipid weight in females. nih.gov The congener group PCN 66/67 (1,2,3,4,6,7-/1,2,3,5,6,7-Hexachloronaphthalene), which is structurally similar to 1,2,3,4,5,7-HxCN, was among the most predominant, accounting for a significant portion of the total PCN concentrations. nih.gov A study on a small population in New York City found that PCN 66/67 made up about 16% of the total PCNs, with concentrations around 100 pg/g lipid in males and 47 pg/g lipid in females. nih.gov In Sweden, autopsy samples of adipose tissue showed total PCN concentrations ranging from 1,000 to 4,000 pg/g lipid, with PCN 66 and 67 contributing approximately 25-50% of this total. nih.gov
Liver: HxCNs have also been measured in human liver tissue. A Swedish study of autopsy samples found that while the distribution of PCNs between adipose tissue and liver was generally similar, one individual showed a concentration of 1,2,3,4,6,7/1,2,3,5,6,7-hexaCN that was 20 times higher in the liver than in adipose tissue on a lipid weight basis. nih.govtandfonline.com This suggests that under certain circumstances, the liver can accumulate high levels of specific HxCN congeners. nih.govtandfonline.com
Blood: Blood analysis provides a snapshot of recent or ongoing exposure. In individuals from Taiwan who had been exposed to contaminated rice oil, the half-lives of 1,2,3,4,6,7/1,2,3,5,6,7-hexachloronaphthalenes in blood were calculated to be between 1.5 and 2.4 years. nih.gov A study of Swedish men with varying levels of fish consumption found a significant link between higher fish intake and elevated plasma levels of 1,2,3,4,6,7/1,2,3,5,6,7-hexachloronaphthalene (B52935). nih.gov
Human Milk: Human milk is a significant matrix for biomonitoring as it reflects the mother's body burden and is a primary route of exposure for nursing infants. researchgate.net In a study across 19 provinces in China, the sum of 75 PCN congeners in human milk ranged from 211 to 2,497 pg/g lipid. researchgate.net The dominant congeners in these samples were hexachlorinated naphthalenes, specifically the PCN 66/67 group. researchgate.net Data from European human milk samples collected between 2016 and 2019 also indicated that PCN-66/67 was a major contributor to the total exposure of breastfed infants to these compounds. food.gov.uk
Table 1: Concentration of Hexachloronaphthalene Congeners in Human Tissues and Fluids
| Matrix | Location | Year of Collection | Congener/Group | Concentration Range |
|---|---|---|---|---|
| Adipose Tissue | New York, USA | 2003-2005 | Total PCNs | 61-2500 pg/g lipid (males), 21-910 pg/g lipid (females) nih.gov |
| Adipose Tissue | New York, USA | Recent | PCN 66/67 | ~100 pg/g lipid (males), ~47 pg/g lipid (females) nih.gov |
| Adipose Tissue | Sweden | 1998 | Total PCNs | 1000-4000 pg/g lipid nih.gov |
| Adipose Tissue | Canada (Great Lakes) | 1993 | Hexachloronaphthalene | 0.43-1.04 ng/g fat nih.gov |
| Liver & Adipose | Sweden | 1998 | 1,2,3,4,6,7/1,2,3,5,6,7-hexaCN | Ratio of liver to adipose concentration ranged from 0.5 to 20 nih.gov |
| Blood Plasma | Sweden | N/A | 1,2,3,4,6,7/1,2,3,5,6,7-hexaCN | 2400-9400 ng/kg wet weight (correlated with fish intake) nih.gov |
| Human Milk | China (19 Provinces) | N/A | Total PCNs | 211-2497 pg/g lipid researchgate.net |
| Human Milk | Sweden | 1972 | Total PCNs | 3081 pg/g lipid nih.gov |
| Human Milk | Sweden | 1992 | Total PCNs | 483 pg/g lipid nih.gov |
Transplacental and Lactational Transfer of Hexachloronaphthalenes
Maternal transfer is a key pathway for the exposure of fetuses and newborns to persistent organic pollutants like HxCNs.
Transplacental Transfer: The transfer of these compounds from the mother to the fetus during pregnancy has been demonstrated in animal studies. In Wistar rats, oral administration of 1,2,3,4,6,7-hexachloronaphthalene (B52931) to dams during gestation resulted in the detection of the compound in the fat of their offspring at birth, confirming its ability to cross the placental barrier. nih.gov
Lactational Transfer: Lactation is a major route of elimination for these lipophilic compounds from the mother and a primary source of exposure for the infant. researchgate.netfood.gov.uk The high concentrations of HxCNs found in human milk confirm that significant lactational transfer occurs. researchgate.netnih.govfood.gov.uk Animal studies further support this; for instance, rat pups showed an increase in the total amount of 1,2,3,4,6,7-hexachloronaphthalene in their bodies from birth to weaning, indicating transfer through their mother's milk. nih.gov The presence of HxCNs, particularly the PCN 66/67 group, in human milk samples from around the world highlights the widespread nature of early-life exposure. researchgate.netresearchgate.net
Spatial and Temporal Trends of Hexachloronaphthalene Congeners in Various Matrices
The concentrations of HxCNs in both the environment and human populations have changed over time and vary by geographical location.
Spatial Trends: Levels of HxCNs can differ significantly by location, often correlating with industrialization and historical use of PCN-containing products. For example, a study of human adipose tissue from various municipalities in Canada's Great Lakes basin showed differing mean concentrations of hexachloronaphthalene, ranging from 0.43 to 1.04 ng/g fat, suggesting regional variations in exposure. nih.gov Similarly, high concentrations of PCNs in human milk from certain industrial provinces in China point to localized sources of contamination. researchgate.net
Temporal Trends: Data from archived samples have shown a general decline in HxCN levels in human populations in some regions, likely reflecting the cessation of their production and use. A notable example is the analysis of pooled human milk samples from Sweden, which revealed a significant decrease in total PCN concentrations from 3,081 pg/g lipid in 1972 to 483 pg/g lipid in 1992. nih.govtandfonline.com This trend indicates that regulatory actions and the phasing out of these chemicals can lead to reduced human body burdens over time. tandfonline.com Conversely, analysis of sediment cores has shown that PCN concentrations increased from the 1980s to the mid-2000s before beginning to decrease, suggesting a lag between environmental deposition and changes in human exposure levels. researchgate.net
Sources and Formation Pathways of Hexachloronaphthalenes
Historical Industrial Production and Applications of Polychlorinated Naphthalenes
Commercial production of polychlorinated naphthalenes began around 1910 in both the United States and Europe. eeer.org These chemical mixtures were valued for their stability, low flammability, and insulating properties. industrialchemicals.gov.au The manufacturing process involved the metal-halide catalyzed chlorination of molten naphthalene (B1677914). industrialchemicals.gov.au The degree of chlorination could be controlled, resulting in products ranging from oils to waxy solids. eeer.orgindustrialchemicals.gov.au
PCNs were marketed under various trade names, including Halowax in the U.S. (produced by Halowax, later owned by Union Carbide and Koppers), Nibren Waxes in Germany (Bayer), Seekay in the United Kingdom (ICI), Clonacire in France, Cerifal in Italy, and Woskol in Poland. eeer.orgindustrialchemicals.gov.au
The applications for these compounds were extensive. Lower chlorinated PCN mixtures were primarily used as lubricants, while the higher chlorinated mixtures, including hexachloronaphthalenes, were used for more demanding applications. industrialchemicals.gov.au Common uses included:
Capacitor and cable insulation. nih.goveeer.org
Wood, paper, and textile preservation to provide waterproofing, flame resistance, and protection against insects and fungi. nih.govnih.gov
Additives for engine oils and other special lubricants. industrialchemicals.gov.aueeer.orgmdpi.com
Feedstock for dye production. industrialchemicals.gov.au
Electroplating masking compounds. industrialchemicals.gov.au
Moisture-proofing sealants. industrialchemicals.gov.au
Production volumes were significant, with an estimated 50,000 to 150,000 metric tons produced in the United States between 1910 and 1960. industrialchemicals.gov.au However, production began to decline in the late 1970s and had almost entirely ceased by 1983 due to growing evidence of their environmental persistence and toxicity. eeer.orgindustrialchemicals.gov.au Today, PCNs are listed under the Stockholm Convention as persistent organic pollutants (POPs), with their intentional production eliminated. eeer.org
Table 1: Commercial Polychlorinated Naphthalene (PCN) Mixtures and Their Applications
| Trade Name(s) | Primary Manufacturer(s)/Region(s) | Degree of Chlorination | Primary Applications |
| Halowax | Halowax, Union Carbide, Koppers (USA) | Low to High | Lubricants, electrical insulation, capacitors. eeer.orgindustrialchemicals.gov.au |
| Nibren Waxes | Bayer (Germany) | Low to High | Insulating coatings, various industrial uses. eeer.orgindustrialchemicals.gov.au |
| Seekay Waxes | ICI (United Kingdom) | Low to High | General industrial applications. eeer.orgindustrialchemicals.gov.au |
| Clonacire | France | Low to High | General industrial applications. eeer.org |
| Cerifal | Italy | Low to High | General industrial applications. eeer.orgindustrialchemicals.gov.au |
| Woskol | Poland | Low to High | General industrial applications. eeer.org |
Unintentional Formation Mechanisms in High-Temperature Processes
Although intentionally produced no longer, PCNs, including 1,2,3,4,5,7-hexachloronaphthalene, are still unintentionally generated and released from various high-temperature industrial processes. nih.goveeer.org These unintentional emissions are now considered the most significant source of PCNs in the environment. eeer.orgmdpi.com
Combustion is a primary source of unintentional PCN formation. eeer.org Municipal solid waste incineration is considered the most significant current source globally, accounting for a substantial portion of emissions. mdpi.comnih.gov During the incineration process, the complex mix of materials in the presence of chlorine at high temperatures provides the necessary conditions for PCN synthesis. eeer.org Sixty-eight of the 70 possible PCN isomers have been identified in flue gas from municipal solid waste incinerators. Natural combustion events, such as wildfires, can also release trace amounts of PCNs. eeer.org
Various industrial thermal processes are also key sources of unintentional PCN emissions. nih.gov These formation mechanisms are often similar to those that produce polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/PCDFs). eeer.org High levels of PCNs have been observed near point sources associated with metallurgical operations and chemical manufacturing. nih.gov
Key industrial sources include:
Metallurgical Industries : Smelting and refining of secondary non-ferrous metals, particularly copper and aluminum, can release PCNs. eeer.orgnih.gov
Chlor-alkali Production : Facilities using the chlor-alkali process for chlorine and soda manufacturing have been identified as sources. nih.govkoreascience.kr
Cement and Magnesia Production : The high temperatures involved in cement kilns and magnesia production can lead to PCN formation. eeer.org
Coking Operations : The production of coke from coal is another identified source. eeer.org
Table 2: Major Unintentional Sources of Polychlorinated Naphthalenes (PCNs)
| Source Category | Specific Process | Reference |
| Combustion | Municipal Solid Waste Incineration | eeer.orgnih.gov |
| Biomass Burning / Wildfires | eeer.org | |
| Metallurgy | Secondary Copper Smelting | eeer.orgnih.gov |
| Aluminum Refining | eeer.orgnih.gov | |
| Magnesium Production | nih.gov | |
| Chemical Industry | Chlor-alkali Manufacturing | nih.govkoreascience.kr |
| Other Industrial | Cement Production | eeer.org |
| Coking | eeer.org |
Theoretical and Experimental Studies on De Novo Synthesis Pathways
In the context of thermal processes, "de novo synthesis" refers to the formation of complex molecules like PCNs from simpler precursor molecules or even elemental carbon. Research has shown that PCNs can be formed from the thermal reactions of less complex chlorinated compounds, such as chlorophenols, which are present in the flue gases of incinerators. nih.gov
Theoretical and experimental studies have elucidated a key pathway involving the coupling of phenoxy radicals. The general mechanism proceeds as follows:
Chlorophenols, abundant in combustion environments, react to form chlorophenoxy radicals. nih.govnih.gov
Two of these radicals undergo coupling at unchlorinated ortho-carbon sites, forming a dihydroxybiphenyl intermediate. nih.goveeer.org
This intermediate can then follow one of two routes: a loss of a water molecule (H₂O) to form a polychlorinated dibenzofuran (B1670420) (PCDF), or a loss of a carbon monoxide (CO) molecule. eeer.orgnih.gov
The elimination of CO leads to the formation of a dihydrofulvalene intermediate, which subsequently rearranges and loses hydrogen and/or chlorine atoms to form the stable dual-ring structure of a polychlorinated naphthalene. eeer.orgeeer.org
Experiments using different chlorophenol isomers (2-chlorophenol, 3-chlorophenol (B135607), etc.) as precursors in laboratory reactors have confirmed that each produces a unique distribution of PCN isomers, lending strong support to this precursor-driven de novo pathway. eeer.orgeeer.orgnih.gov The formation potential and specific isomer patterns of the resulting PCNs are highly dependent on the chlorine substitution pattern of the original chlorophenol precursor. acs.org
Precursor-Based Formation Mechanisms
Beyond the de novo synthesis from chlorophenols, other specific precursor-based mechanisms contribute to the formation of the naphthalene skeleton, which can then be chlorinated.
The Hydrogen Abstraction Acetylene (B1199291) Addition (HACA) mechanism is recognized as a fundamental pathway for the growth of polycyclic aromatic hydrocarbons (PAHs) in combustion environments. nih.gov This mechanism has been investigated for its role in forming both naphthalene and its chlorinated analogues.
The classic HACA mechanism for naphthalene formation involves a repetitive sequence:
Hydrogen Abstraction : A hydrogen atom is removed from an aromatic ring (like benzene) by a radical, creating a highly reactive phenyl radical (C₆H₅).
Acetylene Addition : An acetylene molecule (C₂H₂) adds to the radical site on the phenyl ring. nih.gov This forms an intermediate, such as a C₈H₇ radical.
Second Acetylene Addition : A second acetylene molecule adds to the growing side chain, forming a C₁₀H₉ intermediate. nih.gov
Cyclization and Aromatization : The side chain then cyclizes, closing the second ring, and subsequent hydrogen atom elimination leads to the formation of the stable naphthalene molecule (C₁₀H₈). nih.gov
Quantum chemical investigations have explored how this mechanism applies to chlorinated systems to form PCNs. acs.org The process can begin with a chlorinated phenyl radical (formed from a chlorobenzene, for example). Subsequent additions of acetylene or chloroacetylene can build the second ring, leading to the formation of various PCN congeners, including hexachloronaphthalenes. acs.org The specific isomers formed are influenced by the positions of chlorine atoms on the initial radical and the reaction conditions.
Role of Chlorinated Aromatic Precursors
The formation of hexachloronaphthalenes, including the specific isomer this compound, is significantly influenced by the presence of chlorinated aromatic precursors. Research indicates that these precursors undergo complex chemical transformations, particularly during industrial processes and high-temperature events, leading to the synthesis of various polychlorinated naphthalenes (PCNs).
Detailed studies have identified several key chlorinated aromatic compounds that serve as precursors. Industrial manufacturing processes for chemicals like monochlorobenzene and chloroethylene have been recognized as sources of chlorinated polycyclic aromatic hydrocarbons, including PCNs. nih.gov In these environments, the formation of more highly chlorinated naphthalenes is linked to higher process temperatures. nih.gov
Quantum chemical studies and kinetic modeling have provided deeper insights into the specific mechanisms. Chlorophenols (CPs), for instance, are established as important precursors in the gas-phase formation of PCNs. mdpi.com The process often begins with the dimerization of chlorophenol radicals, which then proceed through a series of reactions, including ring rearrangement and coupling, to form the naphthalene structure. nih.govmdpi.com
Table 1: Research Findings on Chlorinated Aromatic Precursors in PCN Formation
| Precursor Compound | Manufacturing Process/Condition | Key Research Findings | Reference |
| Monochlorobenzene | Chemical Manufacturing | A confirmed source of atmospheric emissions of chlorinated naphthalenes. Ring rearrangement and coupling are suggested as important transformation reactions. | nih.gov |
| Chloroethylene | Chemical Manufacturing | Leads to the formation of more-chlorinated naphthalenes compared to monochlorobenzene production, a phenomenon attributed to higher process temperatures. | nih.gov |
| 3-Chlorophenol | Homogeneous Gas-Phase (Theoretical) | An important precursor for PCN formation. The dimerization of 3-chlorophenol radicals is a key initial step. Pathways ending in chlorine elimination are favored. | mdpi.com |
Environmental Fate and Transport Dynamics of Hexachloronaphthalenes
Environmental Persistence and Degradation Pathways
The persistence of a chemical is defined by its resistance to degradation processes. For hexachloronaphthalenes, this resistance is notable in various environmental compartments.
Once in the atmosphere, hexachloronaphthalenes can exist in both the vapor phase and attached to particulate matter. nih.gov The primary degradation pathway for the vapor-phase compound is through reaction with photochemically-produced hydroxyl radicals (•OH). nih.gov The estimated atmospheric half-life for a generic hexachloronaphthalene isomer reacting with hydroxyl radicals is approximately 86 days. nih.gov Direct photolysis, or degradation by direct absorption of sunlight, is not expected to be a significant process for hexachloronaphthalene as it does not absorb light in the environmental UV spectrum (wavelengths >290 nm). nih.gov Particulate-phase hexachloronaphthalene can be removed from the atmosphere through wet and dry deposition. nih.gov
| Degradation Pathway | Description | Estimated Half-Life |
| Hydroxyl Radical Reaction (Vapor Phase) | Reaction with photochemically-produced hydroxyl radicals in the atmosphere. | ~86 days nih.gov |
| Direct Photolysis | Direct degradation by absorption of environmental UV radiation. | Not expected to be significant. nih.gov |
This table presents estimated degradation data for hexachloronaphthalene isomers.
The biological degradation of hexachloronaphthalene is generally a slow process. It is reported to have "poor" biodegradability. nih.gov Under the criteria of the United Nations Economic Commission for Europe (UN-ECE) for Persistent Organic Pollutants, hexachloronaphthalene is classified as resistant to biodegradation. nih.gov Its half-life in water, sediment, or soil is estimated to be greater than two, six, and six months, respectively, underscoring its persistence in these environments. nih.gov While some bacteria are capable of degrading less chlorinated naphthalenes, highly chlorinated congeners like hexachloronaphthalene are more recalcitrant. nih.govnih.gov
| Environment | Biodegradation Potential | Estimated Half-Life |
| Water | Resistant | > 2 months nih.gov |
| Sediment | Resistant | > 6 months nih.gov |
| Soil | Resistant | > 6 months nih.gov |
This table outlines the biodegradation potential and estimated half-lives for hexachloronaphthalene.
Bioaccumulation, Bioconcentration, and Biomagnification Dynamics
Due to its high lipophilicity, 1,2,3,4,5,7-Hexachloronaphthalene has a strong tendency to accumulate in the fatty tissues of living organisms. ontosight.ai This process, known as bioaccumulation, can lead to concentrations in organisms that are much higher than in the surrounding environment.
The potential for bioconcentration in aquatic organisms is considered very high. nih.gov Based on an estimated logarithm of the octanol-water partition coefficient (log Kow) of 7.0, the bioconcentration factor (BCF) for hexachloronaphthalene has been estimated to be 240,000. nih.gov This high BCF value indicates that aquatic organisms can accumulate this chemical to levels many thousands of times higher than the concentration in the water. Studies in rats have shown selective retention of specific hexachloronaphthalene isomers in liver and adipose tissue, with biological half-lives calculated to be 26 days and 41 days, respectively. nih.gov In humans exposed to PCN-contaminated rice oil, the half-lives for certain hexachloronaphthalenes were estimated to be between 1.5 and 2.4 years. nih.gov
| Parameter | Estimated Value | Implication |
| Log Kow | 7.0 | High lipophilicity nih.gov |
| Bioconcentration Factor (BCF) | 240,000 | Very high potential for bioconcentration in aquatic organisms nih.gov |
| Biological Half-Life (Rats) | 26 days (liver), 41 days (adipose tissue) | Significant retention in tissues nih.gov |
| Biological Half-Life (Humans) | 1.5 - 2.4 years | Long-term persistence in the human body nih.gov |
This table summarizes key values related to the bioaccumulation of hexachloronaphthalene.
The high bioconcentration potential of hexachloronaphthalene means it can readily enter aquatic food webs. ontosight.ai As smaller contaminated organisms are consumed by larger ones, the chemical can be transferred and become more concentrated at higher trophic levels, a process known as biomagnification. This poses a risk to wildlife and humans who consume contaminated fish and other aquatic organisms. ontosight.ai
In terrestrial ecosystems, hexachloronaphthalenes can accumulate in soil and be taken up by organisms, entering the terrestrial food web. One documented pathway of transfer is from mother to offspring. nih.gov A study in Wistar rats demonstrated that 1,2,3,4,6,7-hexachloronaphthalene (B52931) administered to dams could be detected in the fat of their offspring at birth and at weaning, confirming placental and/or lactational transfer. nih.gov
Long-Range Environmental Transport Modeling and Assessment
Persistent organic pollutants like hexachloronaphthalenes are subject to long-range environmental transport, allowing them to contaminate regions far from their original sources. ontosight.aiontosight.ai The atmosphere is a primary pathway for this transport. envirocomp.com
Chemicals with sufficient persistence and certain physical-chemical properties can undergo a process of "global fractionation" and "cold condensation," where they volatilize in warmer regions, travel through the atmosphere, and then deposit in colder, higher-latitude regions. researchgate.net The properties of hexachloronaphthalene, including its atmospheric half-life of around 86 days and a Henry's Law constant estimated at 8.7x10⁻⁵ atm-m³/mol, suggest it has the potential for such long-range atmospheric transport. nih.gov Models of environmental fate use such parameters to predict the characteristic travel distance and potential for contamination in remote areas like the Arctic. researchgate.netpops.int
Partitioning and Adsorption Characteristics in Environmental Matrices (e.g., Soil, Sediments)
The environmental distribution and mobility of hexachloronaphthalenes, including the specific congener this compound, are largely governed by their partitioning and adsorption behavior in various environmental compartments, most notably soil and sediments. Due to their chemical nature, these compounds exhibit a strong tendency to move from the aqueous phase to solid matrices, a critical process that dictates their bioavailability, persistence, and potential for long-range transport.
The partitioning of a chemical between a solid phase (like soil or sediment) and the adjacent aqueous phase (like pore water or overlying water) is quantified by the soil-water partition coefficient (K_d_). This coefficient is the ratio of the chemical's concentration in the solid phase to its concentration in the water at equilibrium. kwrwater.nl For hydrophobic compounds such as hexachloronaphthalenes, this partitioning is predominantly driven by sorption to the organic carbon fraction within the soil or sediment. kwrwater.nltandfonline.com
To account for the significant influence of organic matter, the organic carbon-water (B12546825) partition coefficient (K_oc_) is often used. K_oc_ normalizes the K_d_ value to the fraction of organic carbon (f_oc_) in the solid matrix (K_oc_ = K_d_ / f_oc_). chemsafetypro.com This provides a more standardized measure of a chemical's sorption potential across different soils and sediments with varying organic content. chemsafetypro.comepa.gov
Research Findings and Partitioning Data
Highly chlorinated naphthalenes are known to have high K_ow_ values, which correlates with a greater tendency to adsorb to soil and sediment. tandfonline.com For hexachloronaphthalene as a general class, an estimated log K_ow_ of 7.0 has been reported. nih.gov Using this, the K_oc_ for hexachloronaphthalene has been estimated to be 3.7 x 10^4 L/kg. nih.gov Such a high K_oc_ value indicates that hexachloronaphthalene is expected to be immobile in soil, with a strong preference for sorbing to solid particles rather than remaining dissolved in water. chemsafetypro.comnih.gov
Studies on various polychlorinated naphthalenes (PCNs) consistently show that congeners with a higher degree of chlorination are more likely to be found in soils and sediments. tandfonline.com This is a direct consequence of their increasing molecular weight and hydrophobicity, leading to stronger partitioning onto organic matter. tandfonline.com Research on similar hydrophobic compounds, like polychlorinated biphenyls (PCBs), has demonstrated a strong positive correlation between their sediment-pore water distribution coefficients and their K_ow_ values. nih.gov
Field studies confirm the strong adsorption of PCNs to environmental solids. Analysis of sediments from various industrialized and remote water bodies reveals the presence of hexachloronaphthalenes, indicating that sediment acts as a primary sink for these pollutants. mdpi.comresearchgate.netnih.govdss.go.th The concentration profiles in dated sediment cores often reflect historical production and usage patterns, with PCNs remaining sequestered in the sediment layers for long periods. dss.go.th The dominant congeners found in these sediments often include highly chlorinated forms like hexa- and heptachloronaphthalenes. nih.gov
The sorption process itself can be complex. Research on other polycyclic aromatic hydrocarbons (PAHs) shows that both partitioning into soil organic matter and adsorption to mineral surfaces can occur. epa.gov The fine-grained fractions of soil and sediment, with higher surface areas and organic content, tend to exhibit the highest sorption coefficients. epa.gov While organic matter is the primary driver, the mineral composition and particle size distribution of the matrix also play a role. kwrwater.nlepa.gov
Table 1: Estimated Partitioning Coefficients for Hexachloronaphthalene
| Parameter | Value | Log Value | Interpretation | Source |
| Octanol-Water Partition Coefficient (K_ow) | 1.0 x 10^7 | 7.0 | Very High Hydrophobicity | nih.gov |
| Organic Carbon-Water Partition Coefficient (K_oc_) | 3.7 x 10^4 L/kg | 4.57 | Expected to be Immobile in Soil | nih.gov |
Molecular and Cellular Toxicological Mechanisms of Hexachloronaphthalenes
Aryl Hydrocarbon Receptor (AhR) Activation and Signaling
The ability of a PCN isomer to bind to and activate the AhR is highly dependent on its structure, specifically the number and position of chlorine atoms on the naphthalene (B1677914) rings. The highest binding affinity and toxic potency are generally associated with isomers that can assume a planar or near-planar spatial configuration, similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). uea.ac.uk This planarity is facilitated by chlorine substitution in the lateral positions (positions 2, 3, 6, and 7). PCNs with four lateral chlorine atoms, such as 1,2,3,4,6,7- and 1,2,3,5,6,7-hexachloronaphthalene (B52935), are among the most potent AhR agonists. uea.ac.uk
For 1,2,3,4,5,7-hexachloronaphthalene , which has three lateral chloro substituents, the AhR binding affinity is expected to be lower than that of the most potent HxCN isomers.
The potency of dioxin-like compounds is often expressed using Relative Potency (REP) factors, which compare the potency of a compound to that of TCDD (REP = 1.0). While extensive data exist for some HxCNs, specific data for this compound is scarce. A 2022 toxicological profile reported a REP value for this specific isomer. uea.ac.uk
In contrast, isomers like PCN 66 and PCN 67 have been studied more thoroughly. Dose-response modeling has yielded REP ranges of 0.0015-0.0072 for PCN 66 and 0.00029-0.00067 for PCN 67, based on the induction of CYP1A1 and CYP1A2 enzymes and thymic atrophy. nih.govresearchgate.net
| Compound | PCN No. | Relative Potency (REP) Value | Reference(s) |
| This compound | 64 | 0.00002 | uea.ac.uk |
| 1,2,3,4,6,7-Hexachloronaphthalene (B52931) | 66 | 0.0015 - 0.0072 | nih.govresearchgate.net |
| 1,2,3,5,6,7-Hexachloronaphthalene | 67 | 0.00029 - 0.00067 | nih.govresearchgate.net |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | N/A | 1.0 (Reference) | N/A |
Cytochrome P450 Enzyme Induction
The induction of Cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2, is a hallmark response to AhR activation by HxCNs. nih.gov The mechanism begins when the HxCN isomer enters the cell and binds to the cytosolic AhR complex. This binding causes the receptor to translocate into the nucleus, where it dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as Dioxin Responsive Elements (DREs) located in the promoter regions of target genes, including CYP1A1 and CYP1A2. This binding initiates the transcription of these genes, leading to increased synthesis of the corresponding enzymes. researchgate.net
While no studies were identified that specifically measured gene expression changes following exposure to this compound, research on other HxCNs demonstrates potent induction. Studies in rats exposed to HxCN mixtures or specific congeners like PCN 66 and PCN 67 show a strong, dose-dependent increase in hepatic CYP1A1 activity. nih.govnih.gov This induction is a very sensitive biomarker of exposure to dioxin-like compounds. nih.gov Embryotoxic effects observed after HxCN administration have been linked to this very strong CYP1A1 induction in both maternal and fetal tissues. researchgate.net
Oxidative Stress Induction Pathways
Exposure to certain PCNs has been shown to induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. inchem.orgnih.gov Studies on PCN 67 have shown that it can cause an overproduction of ROS and subsequent lipid peroxidation. nih.gov This process is thought to involve mitochondrial dysfunction. nih.gov Although the specific pathways for this compound have not been elucidated, the general mechanism for dioxin-like compounds suggests that the sustained induction of CYP1A1 can lead to a futile metabolic cycle, generating ROS that can damage cellular components like lipids, proteins, and DNA.
Reactive Oxygen Species (ROS) Generation
Exposure to certain hexachloronaphthalene isomers has been shown to trigger an overproduction of reactive oxygen species (ROS). For instance, studies on the highly toxic congener, 1,2,3,5,6,7-hexachloronaphthalene (PCN 67), have demonstrated its ability to induce neurotoxicity through a mechanism involving enhanced ROS production. ontosight.airesearchgate.net This overproduction of ROS can lead to significant cellular damage, including harm to proteins, lipids, and DNA, ultimately contributing to cell death. The generation of ROS is a key initiating event in the cascade of toxic effects observed with these compounds.
Alterations in Antioxidant Defense Systems (e.g., Catalase, Glutathione (B108866) Peroxidase)
The cellular antioxidant defense system, which includes enzymes like catalase and glutathione peroxidase, is crucial for neutralizing ROS and protecting the cell from oxidative damage. Research on PCN 67 has revealed that this hexachloronaphthalene isomer can impair this defense system. ontosight.ai Specifically, exposure to PCN 67 has been associated with a significant decrease in the expression of key antioxidant enzymes, including catalase, glutathione peroxidase, and copper/zinc superoxide (B77818) dismutase. ontosight.ai This reduction in antioxidant capacity leaves the cell more vulnerable to the damaging effects of ROS, thereby exacerbating the toxicity of the compound.
Lipid Peroxidation Mechanisms
Lipid peroxidation is a destructive process that results from the attack of ROS on lipids within cellular membranes. This process can lead to a loss of membrane integrity and the formation of reactive byproducts, further propagating cellular damage. Studies have shown that exposure to PCN 67 can lead to increased lipid peroxidation as a consequence of oxidative stress. ontosight.airesearchgate.net The mechanism involves the initiation of a chain reaction where free radicals abstract electrons from lipids, leading to the formation of lipid radicals and a cascade of lipid degradation.
Mechanisms of Neurotoxicity
The neurotoxic effects of hexachloronaphthalenes are believed to be driven by several interconnected cellular mechanisms that disrupt normal neuronal function and viability.
Impact on Intracellular Calcium Homeostasis
Maintaining a stable intracellular calcium concentration is vital for proper neuronal function. Studies on PCN 67 have indicated that this compound can disrupt intracellular calcium homeostasis. ontosight.airesearchgate.net The mechanism appears to involve mitochondrial calcium accumulation, as blocking the mitochondrial calcium uniporter was found to partially rescue cell viability and reduce the overproduction of ROS. ontosight.airesearchgate.net This suggests that an influx of calcium into the mitochondria contributes to the observed neurotoxic effects.
Modulation of Neurotransmitter Systems (e.g., Dopaminergic Pathways)
Hexachloronaphthalenes can also exert their neurotoxic effects by interfering with neurotransmitter systems. Research on PCN 67 has demonstrated its ability to impair the dopamine (B1211576) pathway in vitro. ontosight.ainih.gov Exposure to this compound resulted in decreased dopamine content and release. ontosight.ainih.gov The underlying mechanisms appear to involve a reduction in the expression of tyrosine hydroxylase, a key enzyme in dopamine synthesis, and vesicular monoamine transporter 1 (VMAT1), which is responsible for packaging dopamine into synaptic vesicles. ontosight.ainih.gov This disruption of the dopaminergic system can have significant implications for neuronal communication and function.
Data Tables
Table 1: Observed Effects of 1,2,3,5,6,7-Hexachloronaphthalene (PCN 67) on Cellular Mechanisms
| Mechanism | Observed Effect | Cell Type |
| ROS Production | Enhanced production | Differentiated PC12 cells and primary hippocampal neurons |
| Antioxidant Enzymes | Decreased expression of catalase, glutathione peroxidase, and copper/zinc superoxide dismutase | Differentiated PC12 cells |
| Lipid Peroxidation | Increased | Differentiated PC12 cells |
| Mitochondrial Function | Loss of mitochondrial membrane potential, necrosis | Differentiated PC12 cells and primary hippocampal neurons |
| Calcium Homeostasis | Mitochondrial calcium accumulation | Differentiated PC12 cells |
| Dopaminergic System | Diminished dopamine content and release; reduced expression of tyrosine hydroxylase and VMAT1 | Differentiated PC12 cells |
Table 2: Investigated Hexachloronaphthalene Congeners and Their Primary Toxicological Focus in Cited Research
| Hexachloronaphthalene Congener | Primary Focus of Research |
| 1,2,3,5,6,7-Hexachloronaphthalene (PCN 67) | Neurotoxicity, including ROS generation, mitochondrial dysfunction, and dopaminergic pathway disruption. |
| 1,2,3,4,6,7-Hexachloronaphthalene (PCN 66) | Comparative toxicity studies, induction of CYP1A1 and CYP1A2 enzymes. nih.gov |
Endocrine Disruption Mechanisms
Hexachloronaphthalenes are recognized as endocrine-disrupting chemicals (EDCs), interfering with the body's hormonal systems. Their effects can be complex, exhibiting both estrogenic and anti-estrogenic activities depending on the specific congener, the duration of exposure, and the target tissue. The mechanisms underlying this disruption primarily involve interference with steroid hormone synthesis and receptor-mediated pathways.
Interference with Steroidogenesis (e.g., Estrogen and Androgen Pathways)
Studies on general hexachloronaphthalene (HxCN) mixtures in female rats have demonstrated significant impacts on steroidogenesis. Subacute exposure has been linked to estrogenic effects, such as elevated estradiol (B170435) concentrations in the uterus and serum. nih.govresearchgate.net Conversely, longer-term, subchronic exposure has resulted in anti-estrogenic activity, characterized by decreased estradiol levels and reduced uterine weight. nih.govresearchgate.net This dual activity highlights the complex dose- and time-dependent nature of HxCN's interference with estrogen pathways.
Furthermore, subchronic administration of HxCN has been shown to significantly lengthen the estrous cycle in rats by nearly 50% and increase the frequency of irregular cycles, indicating a disruption of the hormonal regulation of the reproductive cycle. nih.govresearchgate.net While direct studies on the androgen pathways of 1,2,3,4,5,7-HCN are not available, the documented effects on the estrous cycle and estradiol levels strongly suggest a broad interference with the steroidogenic machinery.
Receptor-Mediated Endocrine Modulation
A primary mechanism by which hexachloronaphthalenes exert their endocrine-disrupting effects is through the aryl hydrocarbon receptor (AhR). Many of the toxic responses to polychlorinated naphthalenes (PCNs), including endocrine alterations, are believed to be mediated through this receptor, similar to the action of dioxin-like compounds. nih.gov Certain HCN congeners are potent AhR agonists, and their binding can trigger a cascade of downstream events that can alter hormone signaling and metabolism. umed.plnih.govresearchgate.net
The estrogenic and anti-estrogenic effects observed with HxCN mixtures are likely a result of complex interactions with estrogen receptors (ERs) and their signaling pathways. The ability of these compounds to alter estradiol levels suggests an upstream effect on hormone production, but a direct interaction with ERs, either as agonists or antagonists, cannot be ruled out and is a common mechanism for many EDCs.
Tissue Retention and Elimination Kinetics in Model Organisms
The persistence and bioaccumulation of hexachloronaphthalenes are key factors in their toxicity. Their lipophilic nature leads to significant retention in fatty tissues, and their elimination from the body is generally slow, with kinetics varying between different isomers and species.
Isomer-Specific Retention and Distribution in Tissues
Following exposure, hexachloronaphthalenes are not evenly distributed throughout the body. The highest concentrations are consistently found in the liver and adipose tissue, where they exhibit high retention. umed.plnih.gov The degree of chlorination and the specific arrangement of chlorine atoms on the naphthalene rings significantly influence the tissue distribution and retention of different PCN isomers. nih.gov
In pregnant Wistar rats, the transfer of 1,2,3,4,6,7-hexachloronaphthalene from the mother to her offspring has been observed, with the compound being detected in the fat of the female pups. nih.gov This demonstrates the potential for in-utero exposure and the accumulation of these compounds in the next generation. Studies on pregnant rats exposed to a general [14C]-HxCN mixture showed that the compound penetrates the placental barrier and accumulates in various fetal tissues, with the highest levels found in the fetal kidneys and brain. researchgate.net High levels were also reported in the maternal spleen, ovaries, adrenal glands, and uterus. researchgate.net
Tissue Distribution of a Hexachloronaphthalene Mixture in Pregnant Rats
| Tissue/Compartment | Relative Concentration |
|---|---|
| Maternal | |
| Liver | High |
| Adipose Tissue | High |
| Spleen | Relatively High |
| Ovaries | Relatively High |
| Adrenal Glands | Relatively High |
| Uterus | Relatively High |
| Fetal | |
| Kidneys | Highest |
| Brain | High |
Data based on studies of a general [14C]-HxCN mixture in pregnant Wistar rats. researchgate.net
Half-Life Determination in Biological Tissues
The half-life of hexachloronaphthalenes varies considerably depending on the specific isomer, the biological matrix, and the organism. In Sprague-Dawley rats administered a mixture containing 1,2,3,5,6,7-HCN and 1,2,3,4,6,7-HCN, the half-lives were determined to be 41 days in adipose tissue and 26 days in the liver. nih.gov
A study on the elimination of 1,2,3,5,6,7-HCN from the plasma of Wistar rats revealed a biphasic decline, with an initial rapid phase (half-life of approximately 6 hours) followed by a much slower second phase (half-life of 350 hours). umed.pl This indicates a rapid initial distribution followed by a very slow elimination of the retained compound.
In humans, the elimination half-life of hexachloronaphthalenes appears to be significantly longer. Blood samples from individuals exposed to PCN-contaminated rice oil showed calculated half-lives for 1,2,3,4,6,7-/1,2,3,5,6,7-hexachloronaphthalenes ranging from 1.5 to 2.4 years. nih.gov This long half-life in humans underscores the potential for significant bioaccumulation over a lifetime of exposure.
Half-Life of Hexachloronaphthalene Isomers in Different Species and Tissues
| Isomer/Mixture | Species | Tissue | Half-Life | Citation |
|---|---|---|---|---|
| 1,2,3,5,6,7-HCN & 1,2,3,4,6,7-HCN | Rat | Adipose Tissue | 41 days | nih.gov |
| 1,2,3,5,6,7-HCN & 1,2,3,4,6,7-HCN | Rat | Liver | 26 days | nih.gov |
| 1,2,3,5,6,7-HCN | Rat | Plasma (Phase I) | ~6 hours | umed.pl |
| 1,2,3,5,6,7-HCN | Rat | Plasma (Phase II) | 350 hours | umed.pl |
Advanced Analytical Methodologies for Hexachloronaphthalene Research
Development and Validation of Congener-Specific Quantification Methods
The development of methods capable of distinguishing and quantifying individual PCN congeners is crucial for accurate risk assessment, as toxicity varies significantly between congeners. eurl-pops.eu Isotope dilution is a cornerstone of modern quantitative methods for these compounds. nih.govnih.gov These methods involve spiking samples with ¹³C-labeled analogues of the target analytes at the beginning of the analytical process. nih.govlcms.cz This allows for the correction of analyte losses during extraction and cleanup, leading to highly accurate and precise quantification. lcms.cz
Method validation is a critical process that establishes the performance characteristics of an analytical procedure. researchgate.net For hexachloronaphthalene analysis, this involves demonstrating acceptable levels of linearity, accuracy, precision, and sensitivity. nih.govnih.govnih.gov An isotope dilution congener-specific method using gas chromatography with high-resolution mass spectrometry (GC-HRMS) showed an average accuracy of 100% for spiked fish samples and 104% for spiked sediment samples, with a precision (relative standard deviation, RSD) of 12% for both. nih.gov Another method using gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) demonstrated calibration curve linearity with correlation coefficients (R²) greater than 0.99 and RSDs for relative response factors below 15%. nih.gov
The limits of detection (LOD) are a key performance characteristic, and for PCNs, they are typically in the picogram range. nih.govnih.gov The GC-HRMS method achieved instrument detection limits (IDLs) between 0.06 and 0.13 pg for each congener on-column. nih.gov Method detection limits (MDLs), which account for the entire analytical process, were in the range of 1.3 to 3.4 pg/g for fish tissue and 0.46 to 1.2 pg/g for sediments. nih.gov For ambient air samples, MDLs for PCN homologues were in the range of 1-3 pg/m³. nih.gov
| Parameter | Matrix | Method | Value | Source |
|---|---|---|---|---|
| Accuracy | Fish | GC-HRMS | 100% | nih.gov |
| Accuracy | Sediment | GC-HRMS | 104% | nih.gov |
| Precision (%RSD) | Fish & Sediment | GC-HRMS | 12% | nih.gov |
| Linearity (R²) | - | GC-MS/MS | > 0.99 | nih.gov |
| Method Detection Limit (MDL) | Fish (wet weight) | GC-HRMS | 1.3 - 3.4 pg/g | nih.gov |
| Method Detection Limit (MDL) | Sediment (dry weight) | GC-HRMS | 0.46 - 1.2 pg/g | nih.gov |
| Method Detection Limit (MDL) | Ambient Air | GC-MS/MS | 1 - 3 pg/m³ | nih.gov |
| Spiked Recoveries | Ambient Air | GC-MS/MS | 89.0% - 124.5% | nih.gov |
Advanced Chromatographic Separation Techniques (e.g., High-Resolution Gas Chromatography)
Given the large number of potential isomers, achieving chromatographic separation is a significant hurdle in PCN analysis. researchgate.net High-resolution gas chromatography (HRGC), typically using capillary columns, is the standard for separating these congeners. bbsq.bstandfonline.com However, co-elution of certain isomers, such as the toxic pair PCN 66/67, can occur even with these systems, complicating accurate quantification. researchgate.netresearchgate.net
To overcome the limitations of single-column GC, comprehensive two-dimensional gas chromatography (GC×GC) has been employed. researchgate.net This powerful technique uses two columns with different stationary phase polarities, providing a much higher peak capacity and separation power. A GC×GC system coupling a non-polar DB-5MS column with a more polar ionic liquid stationary phase (SLB-IL60) column has successfully separated all PCN congeners in Halowax formulations, including critical pairs like PCN 66/67 and the 1,2,3,4,5,7-/1,2,3,5,6,8- (64/68) hexa-CN pair. researchgate.netresearchgate.net This enhanced separation provides a significant improvement in the congener-specific analysis of PCNs. researchgate.net
Mass Spectrometric Detection and Identification (e.g., High-Resolution Mass Spectrometry, Tandem Mass Spectrometry)
Mass spectrometry (MS) is the preferred detection method for PCNs due to its superior sensitivity and selectivity compared to older techniques like electron capture detection (ECD), which are prone to interferences. tandfonline.com
High-resolution mass spectrometry (HRMS) is capable of measuring mass-to-charge ratios with very high accuracy, allowing for the differentiation of target analytes from background interferences with the same nominal mass. nih.govmdpi.com It is frequently coupled with HRGC for the definitive analysis of PCNs in environmental samples. nih.govbbsq.bs
Tandem mass spectrometry (MS/MS), often performed on triple quadrupole instruments, provides an additional layer of selectivity. nih.govuky.edu In this technique, a specific parent ion is selected, fragmented, and then one or more specific product ions are monitored. nih.govplos.org This process, known as multiple reaction monitoring (MRM), significantly reduces matrix noise and enhances detection confidence. uky.edunih.gov GC-MS/MS methods have been successfully established for the analysis of PCN congeners in environmental samples like sediment, stack gas, and ambient air, with results showing good agreement with those from HRGC/HRMS. nih.govnih.gov
Optimization of Sample Extraction and Cleanup Protocols for Complex Matrices
The analysis of 1,2,3,4,5,7-Hexachloronaphthalene often involves complex biological and environmental matrices such as biota, sediments, air, and food. nih.govnih.govlcms.cz Therefore, robust extraction and cleanup procedures are required to isolate the analytes and remove interfering compounds before instrumental analysis. chemicalpapers.comchromatographyonline.com
Common extraction techniques include Soxhlet extraction for solid samples like sediment and pressurized liquid extraction (PLE) for tissue samples. nih.gov For air samples, accelerated solvent extraction (ASE) is used after collection on a filter. nih.gov
Cleanup is arguably the most critical step in the sample preparation process. It is often multi-staged and employs various adsorbent materials. chromatographyonline.com Manual open-column chromatography using multi-layered silica (B1680970) (including acid/base/silver nitrate (B79036) layers) and activated carbon is a common approach. nih.govresearchgate.net Automated cleanup systems, such as the DEXTech system, have been shown to be effective for the cleanup of PCNs in food samples prior to GC-HRMS analysis. lcms.cz These automated systems can use a sequence of columns, for example, an acid/base/neutral silica column, a carbon-celite column, and a basic alumina (B75360) column, to remove a wide range of interferences. nih.govlcms.cz The choice of cleanup strategy is tailored to the specific matrix to ensure high recoveries and clean extracts. lcms.czchromatographyonline.com
| Matrix | Extraction Method | Cleanup Method | Source |
|---|---|---|---|
| Fish Tissue | Pressurized Liquid Extraction (PLE) | Automated system with ABN, carbon, and alumina columns | nih.gov |
| Sediment | Soxhlet Extraction | Multi-layered silica column followed by carbon-activated silica | nih.gov |
| Ambient Air | Accelerated Solvent Extraction (ASE) | Multi-layer silica composite neutral alumina column | nih.gov |
| Food (Fish Oil) | - | Automated DEXTech system with Alox Plus, Standard, or Universal columns | lcms.cz |
| Landfill Leachate | Dean–Stark Soxhlet extraction | Automated system with multilayer silica gel column | researchgate.net |
Isomer Profiling and Pattern Recognition in Environmental and Biological Samples
The relative distribution of different PCN congeners, known as the isomer or congener profile, can serve as a chemical fingerprint. osti.govnih.gov This fingerprint can be used to identify potential sources of contamination, as different industrial processes and combustion sources produce characteristic PCN patterns. nih.govnih.gov For instance, the PCN pattern in environmental samples is often dominated by a few specific isomers containing four to six chlorine atoms. osti.gov
Statistical techniques are employed to analyze these complex datasets and recognize patterns. Principal Component Analysis (PCA) is a multivariate statistical method used to reduce the dimensionality of the data and identify patterns. nih.govnih.gov PCA of PCN homologue patterns in soil samples has been used to link a municipal solid waste incinerator to PCN contamination in the surrounding area. nih.gov More advanced techniques like Principal Component Pursuit (PCP) have been proposed to identify underlying exposure patterns while separating out unusual or extreme exposure events, offering a more robust approach to pattern recognition in environmental mixtures. nih.gov These pattern recognition methods are powerful tools for understanding the fate and transport of specific isomers like this compound in the environment. mdpi.com
Ecological Impact Assessment and Remediation Research
Ecological Risk Assessment Frameworks for Polychlorinated Naphthalenes
For substances like PCNs, which are classified as persistent, bioaccumulative, and toxic (PBT), the risk assessment framework is particularly important. The Canadian Environmental Protection Act, 1999 (CEPA) provides an example of such a framework, where substances are evaluated against specific criteria for persistence and bioaccumulation. canada.ca If a substance meets these criteria and is determined to have the potential for immediate or long-term harmful effects on the environment, risk management measures are implemented. canada.ca
The Toxicity Equivalence (TEQ) methodology, often used for dioxins and dioxin-like compounds, is also relevant for some PCNs. epa.gov This approach uses Toxicity Equivalency Factors (TEFs) to express the toxicity of different congeners in relation to the most toxic form, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). Studies have been conducted to determine the relative potencies of specific hexachloronaphthalene congeners, such as PCN 66 and PCN 67, compared to TCDD, which can then be integrated into the risk assessment framework. nih.govresearchgate.net
Bioaccumulation and Biomagnification Modeling in Ecological Systems
The lipophilic (fat-loving) nature and chemical stability of 1,2,3,4,5,7-Hexachloronaphthalene contribute to its tendency to accumulate in the fatty tissues of living organisms, a process known as bioaccumulation. ontosight.ai As these organisms are consumed by others higher up the food chain, the concentration of the toxin increases at each trophic level, a phenomenon called biomagnification. youtube.com
Modeling is a key tool for understanding and predicting the bioaccumulation and biomagnification of PCNs in ecological systems. researchgate.netrsc.org These models can simulate the transfer and fate of these contaminants within a multi-compartment environment, providing a basis for evaluating ecological and health risks. researchgate.net Simple, one-compartment steady-state models can be used to appreciate uptake equilibria and kinetics. rsc.org More complex models can simulate a food chain to evaluate trophic magnification factors (TMFs), which are critical for understanding the role of factors like the octanol-water partition coefficient (Kow) and biotransformation rates. rsc.org
For example, a computational model can demonstrate how micropollutants affect an aquatic food chain, showing how the concentration of a substance increases from primary consumers (larvae) to quaternary consumers (sharks). suny.edu Such models highlight the potential for significant accumulation in top predators, including humans. suny.edu
Environmental Monitoring Strategies in Contaminated Ecosystems (e.g., Great Lakes Fish)
Environmental monitoring is essential for tracking the presence and trends of hexachloronaphthalenes in contaminated ecosystems. The Great Lakes Fish Monitoring and Surveillance Program (GLFMSP) serves as a prime example of a long-term monitoring strategy. nih.govepa.gov This program has been in place since the 1970s, collecting top predator fish like lake trout and walleye to analyze for a range of contaminants, including legacy and emerging chemicals of concern. nih.govglc.orgepa.gov
The GLFMSP collects fish from consistent locations in each of the Great Lakes annually. epa.gov To ensure data quality, samples are collected within a target size range and aged before analysis to account for variations in growth rates. epa.gov This systematic approach allows for the assessment of long-term contaminant trends. nih.gov Polychlorinated naphthalenes have been identified as a class of legacy, dioxin-like compounds with limited data, making their inclusion in such monitoring programs critical. glc.org
The analysis of fish tissue provides valuable data on the bioaccumulation of these compounds in the aquatic food web. Advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), are typically employed for the detection and quantification of PCNs in environmental and biological samples. ontosight.aitughill.org
Bioremediation and Chemical Degradation Approaches for Hexachloronaphthalenes
Given the persistence of hexachloronaphthalenes in the environment, research into effective remediation strategies is crucial. Approaches being explored include bioremediation and chemical degradation methods.
Microbial Degradation Studies
Bioremediation leverages the ability of microorganisms to break down or transform hazardous substances into less toxic forms. frontiersin.org While much of the research on microbial degradation has focused on less chlorinated naphthalenes, studies are emerging on the potential for microbial action on more highly chlorinated compounds like hexachloronaphthalenes. frontiersin.org
The process can involve either a single microbial species or a consortium of different microbes. frontiersin.org For instance, research has shown that a consortium of an engineered Escherichia coli and a natural pentachlorophenol (B1679276) degrader, Sphingobium chlorophenolicum, can degrade hexachlorobenzene (B1673134), a similarly structured persistent organic pollutant. nih.gov This suggests that similar co-culture strategies could be developed for hexachloronaphthalenes. nih.gov The search for and genetic manipulation of microbes with the ability to degrade these recalcitrant compounds is an active area of research. nih.gov Approaches like biostimulation (adding nutrients to enhance the activity of native microbes) and bioaugmentation (introducing specific microbes to a contaminated site) are being investigated for compounds like hexachlorocyclohexane. nih.govnih.gov
Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to remove organic pollutants from water and wastewater. wikipedia.org These processes rely on the in-situ generation of highly reactive species, most notably the hydroxyl radical (•OH), which can oxidize a wide range of compounds. wikipedia.orgyoutube.com AOPs can be particularly effective for treating biologically toxic or non-degradable materials like aromatic compounds. wikipedia.org
Common AOPs include processes that utilize ozone (O3), hydrogen peroxide (H2O2), and ultraviolet (UV) light. wikipedia.org These methods can be used alone or in combination to enhance the production of hydroxyl radicals. wikipedia.org While the application of AOPs specifically to hexachloronaphthalenes is an area of ongoing research, the principles suggest they could be a viable treatment option. For example, studies on the photodegradation of hexachlorobenzene have shown that it can be broken down through sequential dechlorination steps. researchgate.net
Legislative and Regulatory Context for Hexachloronaphthalenes as POPs (e.g., Stockholm Convention)
The significant environmental and health risks posed by hexachloronaphthalenes have led to their inclusion in international environmental agreements. The Stockholm Convention on Persistent Organic Pollutants is a global treaty aimed at protecting human health and the environment from POPs. pops.intwikipedia.org This convention seeks to eliminate or restrict the production and use of these harmful chemicals. wikipedia.orgtoxicslink.org
Polychlorinated naphthalenes were listed under the Stockholm Convention in May 2015 due to their toxicity, persistence, bioaccumulation, and potential for long-range environmental transport. tandfonline.com Specifically, di-, tri-, tetra-, penta-, hexa-, hepta-, and octachlorinated naphthalenes were identified as likely to cause significant adverse effects, warranting global action. brsmeas.org
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
